molecular formula C10H16N4O B3010425 1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine CAS No. 1465520-05-1

1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Cat. No.: B3010425
CAS No.: 1465520-05-1
M. Wt: 208.265
InChI Key: XYOQHQSYNJLEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a chemical compound of significant interest in medicinal chemistry research due to its pyrazole core structure. Pyrazoles are five-membered heterocyclic rings known for their wide spectrum of biological activities . This particular compound features a 1-ethyl substitution and a pyrrolidine-1-yl carbonyl functional group at the 5-position, a structural motif that is often explored in the design of novel bioactive molecules. Researchers investigate such pyrazole derivatives for their potential interactions with various biological targets . The compound is strictly for research applications and must be handled by qualified professionals in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. For Research Use Only. Not for use in diagnostic procedures.

Properties

IUPAC Name

(4-amino-2-ethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-14-9(8(11)7-12-14)10(15)13-5-3-4-6-13/h7H,2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOQHQSYNJLEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the ethyl and pyrrolidin-1-ylcarbonyl substituents. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine serves as a scaffold for designing new drugs with potential therapeutic activities, including:

  • Anti-inflammatory Agents: The compound has shown promise in modulating inflammatory pathways.
  • Anticancer Properties: Preliminary studies suggest it may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
  • Antimicrobial Activity: Exhibits potential against various bacterial and fungal strains.

Biological Studies

This compound is utilized as a probe for studying:

  • Enzyme Interactions: Investigating how it binds to and affects enzyme activity.
  • Receptor Binding: Understanding its role in modulating receptor signaling pathways.
  • Cellular Pathways: Exploring its effects on cellular functions and processes.

Chemical Biology

In chemical biology, this compound is employed to develop chemical tools that probe biological processes, facilitating advancements in understanding complex biochemical networks.

Industrial Applications

The compound finds applications in:

  • Synthesis of Advanced Materials: Used as an intermediate in producing specialty chemicals.
  • Agrochemicals Development: Potentially useful in creating new agricultural products.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent (Position) Key Features
1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine* C₁₀H₁₆N₄O 208.26 Pyrrolidin-1-ylcarbonyl (5) Hypothetical; amide H-bond donor/acceptor
1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine C₁₀H₁₆N₄O 208.26 Pyrrolidin-1-ylcarbonyl (3) Positional isomer (CAS 1486764-69-5)
1-Ethyl-5-(morpholine-4-carbonyl)-1H-pyrazol-4-amine C₁₀H₁₆N₄O₂ 224.26 Morpholine-4-carbonyl (5) Increased polarity; CAS 1004643-31-5
1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine C₆H₈F₃N₃ 179.15 CF₃ (5) Electron-withdrawing; improved stability

*Hypothetical structure inferred from analogs.

Biological Activity

1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a heterocyclic compound with a pyrazole ring that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features:

  • A pyrazole ring substituted at the 1-position with an ethyl group.
  • A pyrrolidin-1-ylcarbonyl group at the 5-position.
  • An amine group at the 4-position.

Synthesis Overview

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazole Core : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Introduction of Substituents : The ethyl and pyrrolidin-1-ylcarbonyl groups are introduced via alkylation and acylation reactions, respectively.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have shown effectiveness against various cancer cell lines. Studies suggest that they may inhibit key pathways involved in tumor growth, such as BRAF(V600E) and EGFR signaling pathways .
  • Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammation markers, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial properties against pathogens, indicating potential use in treating infections .

The mechanism of action for this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various biological pathways, leading to therapeutic effects.

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of this compound:

  • Antitumor Activity Assessment :
    • A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited synergistic effects when combined with standard chemotherapy agents like doxorubicin, enhancing their anticancer efficacy .
  • Anti-inflammatory Studies :
    • Research demonstrated that specific pyrazole derivatives could inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting their role as anti-inflammatory agents .
  • Antimicrobial Testing :
    • In vitro assays revealed that several pyrazole derivatives exhibited promising activity against a range of bacterial strains, indicating their potential as new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInhibition of BRAF(V600E), EGFR
Anti-inflammatoryReduced NO production in macrophages
AntimicrobialEffective against various bacterial strains

Table 2: Comparison of Pyrazole Derivatives

Compound NameIC50 (µM)TargetReference
This compoundTBDCancer Cell Lines
Other Pyrazole Derivative ATBDBacterial Inhibition
Other Pyrazole Derivative BTBDInflammatory Response

Q & A

Q. Q1: What are the standard synthetic routes for 1-Ethyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine?

A common approach involves multi-step reactions starting with pyrazole core formation via cyclization (e.g., using ethyl acetoacetate and hydrazines), followed by functionalization. For example:

Cyclization : Ethyl acetoacetate reacts with hydrazine derivatives to form 1H-pyrazol-4-amine scaffolds .

Ethylation : Introduction of the ethyl group at the 1-position via alkylation .

Carbonylation : The pyrrolidine carbonyl group is introduced using coupling agents (e.g., carbodiimides) or acyl chlorides .
Key characterization steps include NMR (to confirm substitution patterns) and HPLC for purity validation .

Advanced Synthesis

Q. Q2: How can reaction conditions be optimized for regioselective functionalization of the pyrazole core?

Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT) predicts reactive sites, while experimental optimization includes:

  • Catalysts : Copper(I) bromide or cesium carbonate improves coupling efficiency in amine functionalization .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution .
  • Temperature control : Low temperatures (e.g., 35°C) minimize side reactions during cyclopropanamine coupling .
    A case study achieved 17.9% yield for a similar N-cyclopropyl pyrazole derivative using these methods .

Structural Analysis

Q. Q3: What spectroscopic and crystallographic methods validate the structure of this compound?

  • NMR : 1H^1H NMR identifies ethyl (δ ~1.3 ppm, triplet) and pyrrolidine (δ ~3.2 ppm, multiplet) groups. 13C^{13}C NMR confirms carbonyl (δ ~170 ppm) .
  • X-ray crystallography : Resolves spatial arrangement (e.g., triclinic crystal system, space group P1P1) and bond angles (e.g., C–N–C ~120°) .

Q. Table 1: Crystallographic Data for a Related Pyrazole Derivative

ParameterValue
Space groupP1P1
a,b,ca, b, c (Å)8.5088, 9.8797, 10.4264
α,β,γ\alpha, \beta, \gamma (°)79.906, 78.764, 86.245
VV (ų)845.9
Data from a structurally analogous compound .

Reactivity and Functionalization

Q. Q4: How does the pyrrolidine carbonyl group influence reactivity in cross-coupling reactions?

The carbonyl acts as an electron-withdrawing group, directing electrophilic substitution to the pyrazole’s 4-position. For example:

  • Azo coupling : Diazonium salts react selectively at the 4-amine group to form stable azo derivatives .
  • Mannich reactions : Formylation at the 5-position occurs under basic conditions, enabling further functionalization .

Biological Activity

Q. Q5: What methodologies assess the pharmacological potential of this compound?

  • In vitro assays : Antitubulin activity is tested via sea urchin embryo models, while cytotoxicity uses cancer cell lines (e.g., MCF-7) .
  • SAR studies : Modifying the pyrrolidine group (e.g., fluorination) enhances binding to targets like σ receptors .

Computational Modeling

Q. Q6: How do computational tools aid in designing derivatives with improved thermal stability?

  • Reaction path searching : Quantum mechanical calculations (e.g., Gaussian) predict decomposition pathways .
  • Thermal stability : MD simulations correlate substituent bulkiness with higher decomposition temperatures (e.g., derivatives stable up to 340°C) .

Q. Table 2: Thermal Stability of Pyrazole-Based Energetic Compounds

CompoundDecomposition Temp. (°C)Detonation Velocity (m/s)
HCPT3409167
Triazolium salt3208650
Data from high-temperature-resistant analogs .

Data Contradictions

Q. Q7: How to resolve discrepancies in biological activity data across studies?

  • Structural validation : Re-examine crystallographic data to rule out polymorphic differences .
  • Assay standardization : Use consistent cell lines (e.g., HepG2) and control compounds (e.g., doxorubicin) .
  • Meta-analysis : Apply machine learning to identify outliers in datasets (e.g., IC₅₀ variations) .

Methodological Innovations

Q. Q8: What advanced techniques enable rapid optimization of synthetic pathways?

  • High-throughput screening : Automated platforms test >100 conditions (solvent, catalyst, temperature) in parallel .
  • Feedback loops : Experimental data refine computational models (e.g., DFT-optimized reaction coordinates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.